4-Ethylphenylglyoxal hydrate
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Description
4-Ethylphenylglyoxal hydrate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Ethylphenylglyoxal hydrate primarily targets the carbonyl groups in proteins and nucleic acids. These carbonyl groups are crucial in various biochemical processes, including enzyme activity and DNA replication .
Mode of Action
The compound interacts with its targets through nucleophilic addition. The carbonyl group in this compound reacts with nucleophiles in proteins and nucleic acids, forming stable adducts. This interaction can inhibit enzyme activity by modifying the active site or altering the structure of nucleic acids, potentially affecting replication and transcription processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycolytic pathway. By modifying key enzymes in this pathway, the compound can disrupt glucose metabolism, leading to reduced ATP production. This disruption can have downstream effects on cellular energy levels and overall metabolic activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of the compound is influenced by its metabolic rate and the efficiency of its excretion .
Result of Action
At the molecular level, the action of this compound results in the inhibition of enzyme activity and disruption of nucleic acid functions. This can lead to reduced cellular proliferation and altered metabolic states. At the cellular level, these molecular changes can cause apoptosis or necrosis, depending on the extent of the damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can alter the compound’s reactivity, while higher temperatures can increase its rate of reaction. Additionally, the presence of antioxidants can mitigate some of the compound’s effects by neutralizing reactive intermediates .
Biochemical Analysis
Biochemical Properties
It is known that glyoxal, a related compound, can modify the amino acid arginine . This suggests that 4-Ethylphenylglyoxal hydrate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the properties of related compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it could interact with enzymes or cofactors and affect metabolic flux or metabolite levels, similar to related compounds .
Subcellular Localization
It’s possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCQUPYEYQFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656971 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171381-90-0 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.